3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
The compound “4,4’-Difluorobiphenyl” is similar to the one you mentioned . It has a molecular weight of 190.1887 . The IUPAC Standard InChI is InChI=1S/C12H8F2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H . The CAS Registry Number is 398-23-2 .
Molecular Structure Analysis
The structure of “4,4’-Difluorobiphenyl” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The compound “4,4’-Difluorobiphenyl” has a molecular weight of 190.1887 .Scientific Research Applications
Synthesis and Characterization
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid has been involved in the synthesis and characterization of various chemical compounds. For example, tri- and diorganotin(IV) carboxylates were synthesized using this compound, characterized by various spectroscopy methods, and tested for antibacterial and antifungal activities (Ahmad et al., 2002).
Crystal Structure Analysis
The crystal structure of compounds related to 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid has been a subject of research. Studies have detailed the crystal structures of diflunisal (a derivative) using single crystal X-ray diffraction techniques, revealing insights into molecular order and disordered crystal structures (Kim & Park, 1996).
Hydrogen Bonding and Molecular Interactions
Research into 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid derivatives has also focused on understanding their hydrogen bonding and molecular interactions. For instance, studies have examined the crystal structures of diflunisal hydrate and its interaction with water molecules, providing insights into hydrogen bonding in the crystal lattice (Hansen, Perlovich, & Bauer-Brandl, 2001).
Chemical Transformations
This compound has also been utilized in various chemical transformations. For instance, the synthesis of acyl fluorides and amides through deoxyfluorination of carboxylic acids, demonstrating its versatility in organic synthesis (Wang et al., 2021).
Crystallographic Studies
Crystallographic studies of diflunisal carboxamides have been conducted to understand the molecular and crystal structure of these compounds, which are important for designing materials with specific properties (Zhong et al., 2010).
Safety And Hazards
The compound “Diflunisal”, which is similar to the one you mentioned, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
properties
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXMXAOCUVYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673361 | |
Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
786685-86-7 | |
Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-(4-fluorophenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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